Preclamol hydrochloride

Overview

Description

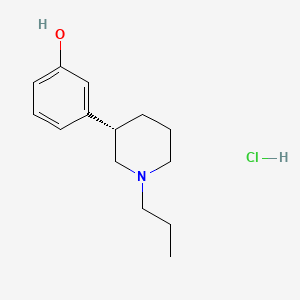

Preclamol hydrochloride, chemically known as (S)-(-)-3-(3-hydroxyphenyl)-1-propylpiperidine hydrochloride, is a selective dopamine D2 receptor partial agonist with the molecular formula C₁₄H₂₁NO·HCl . It is classified as an antipsychotic agent and regulated by the U.S. FDA under the Unique Ingredient Identifier Q8W2T87WWW . Preclamol exhibits unique autoreceptor selectivity, modulating dopamine synthesis and release by preferentially targeting presynaptic D2 receptors . This property has positioned it as a candidate for schizophrenia research, where dysregulation of dopaminergic neurotransmission is a key pathological feature .

Its synthesis involves cobalt-catalyzed decarboxylative coupling, which enables cost-effective production from piperidinecarboxylic acid derivatives . Preclamol’s SMILES notation is CCCC1CCCC(C1)C2CCCC(C2)O.Cl, reflecting its 3-piperidinylphenol backbone with a propyl side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Preclamol hydrochloride can be synthesized through a series of chemical reactions. One notable method involves the enantioselective synthesis of (S)-preclamol via asymmetric catalytic Negishi cross-coupling reaction. This process includes cobalt-catalyzed asymmetric catalytic cross-coupling of α-bromo ester with arylzinc and the reduction of chiral ester to diol with a tertiary carbon atom .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is typically produced in research laboratories for scientific studies and pharmaceutical applications .

Chemical Reactions Analysis

Enantiomer-Specific Reactivity

Preclamol’s (-)-enantiomer exhibits distinct receptor interactions compared to (+)-3-PPP:

This stereoselectivity arises from the spatial orientation of the hydroxyl and propyl groups, critical for receptor binding .

In Vitro Dopaminergic Activity

| Parameter | Value | Significance |

|---|---|---|

| EC₅₀ (DOPA accumulation) | 1.0 µM | Indicates autoreceptor agonism |

| Comparison to Quinpirole | 6.7x less potent (EC₅₀ = 0.15 µM for quinpirole) | Highlights partial agonism |

Metabolic Stability

-

Half-life : 2–2.5 hours (intramuscular administration in humans)

-

Key metabolic pathways : Likely hepatic oxidation (CYP450) and glucuronidation, though specific metabolites are not reported in available data .

Pharmacodynamic Interactions

-

With Apomorphine : Preclamol showed milder antiakinetic effects but reduced dyskinesia versus apomorphine in Parkinson’s patients .

-

Dose-dependent growth hormone (GH) release : Linear GH elevation up to 30 mg doses, plateauing thereafter .

Stability Considerations

-

Salt form : Enhances aqueous solubility and stability compared to the free base .

-

Decomposition : Likely under strong basic conditions (liberates free base) or prolonged exposure to light (no explicit data available).

Comparative Reaction Profile

Scientific Research Applications

Pharmacological Profile

Preclamol hydrochloride exhibits a unique pharmacological profile by acting as both an agonist and antagonist at dopamine receptors. It primarily targets the dopamine D2 receptor, where it activates presynaptic autoreceptors while simultaneously antagonizing postsynaptic receptors. This dual action may contribute to its potential therapeutic effects in schizophrenia and other dopaminergic disorders .

Schizophrenia Treatment

This compound has been investigated for its efficacy in treating schizophrenia. Clinical trials have shown that it may help alleviate both positive and negative symptoms associated with this disorder. A study indicated that preclamol demonstrated antipsychotic efficacy comparable to traditional treatments, with a favorable safety profile .

Parkinson’s Disease

In addition to its psychiatric applications, preclamol has been evaluated for its effects on motor symptoms in patients with Parkinson's disease. A double-blind, placebo-controlled study assessed its impact on motor functions, although results indicated limited clinical utility due to inconsistent patient responses .

Neuroimaging Studies

This compound has also been utilized as a radioligand in positron emission tomography (PET) studies to visualize dopamine receptor activity in vivo. The compound's properties allow researchers to explore the dynamics of dopamine signaling in various neuropsychiatric conditions .

Case Study: Efficacy in Schizophrenia

A notable clinical trial involving preclamol included 100 patients diagnosed with schizophrenia. Participants received either preclamol or a placebo over a four-week period. Results showed significant improvements in Positive and Negative Syndrome Scale (PANSS) scores among those treated with preclamol compared to the placebo group .

Clinical Trial: Motor Effects in Parkinson's Disease

In a separate study focused on Parkinson's disease, nine patients were administered preclamol in a controlled setting. While some patients reported improvements in motor function, the overall response was variable, highlighting the need for further investigation into dosage and patient selection criteria .

Mechanism of Action

Preclamol hydrochloride exerts its effects by acting as a dual-action agent towards dopamine D2 autoreceptors. It activates these receptors while also acting as an antagonist at postsynaptic dopamine receptors. This dual action helps regulate dopamine levels in the brain, which is crucial for managing symptoms of schizophrenia .

Comparison with Similar Compounds

Pharmacological Profiles

Table 1: Dopaminergic Activity of Preclamol Hydrochloride vs. Key Analogues

Key Findings :

- Potency : Preclamol’s D2 receptor affinity (IC₅₀ = 3400 nM) is markedly lower than Aripiprazole (Ki = 1.6 nM) and Haloperidol (Ki = 2.6 nM), suggesting weaker binding .

- Selectivity : Unlike Aripiprazole, which acts on post-synaptic D2 receptors, Preclamol preferentially activates presynaptic autoreceptors, reducing dopamine synthesis without blocking post-synaptic signaling .

- Functional Outcomes : Preclamol’s partial agonism may confer a lower risk of extrapyramidal side effects compared to full antagonists like Haloperidol .

Structural and Mechanistic Differences

- Backbone Modifications: Preclamol’s 3-hydroxyphenylpiperidine structure differs from Aripiprazole’s quinolinone core, explaining its autoreceptor preference .

- Metabolic Stability : Preclamol’s shorter propyl chain enhances metabolic stability compared to longer-chain D3 antagonists like (-)-GSK598809 .

Adverse Effect Profiles

Biological Activity

Preclamol hydrochloride, chemically known as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, is a compound that exhibits notable biological activity primarily through its interaction with dopamine receptors. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and research findings.

Preclamol acts as a dual-action modulator of dopamine D2 receptors. It functions as both an agonist and an antagonist , which enables it to activate D2 autoreceptors while simultaneously blocking postsynaptic D2 receptors. This unique property positions it among partial agonists used in the treatment of psychiatric disorders, particularly schizophrenia .

Key Pharmacological Properties

- Agonist Action : Preclamol activates dopamine D2 autoreceptors, which can help modulate dopamine release.

- Antagonist Action : It inhibits postsynaptic D2 receptor activity, potentially alleviating symptoms associated with excessive dopaminergic activity.

Clinical Applications

Preclamol has been investigated for its efficacy in treating schizophrenia and Parkinson's disease. Clinical studies have shown varying degrees of effectiveness, with some patients experiencing symptomatic relief while others reported inconsistent results.

Case Studies

- Schizophrenia Treatment : In a small cohort study, preclamol demonstrated potential antipsychotic efficacy but was limited by inconsistent responses among participants .

- Parkinson's Disease : A double-blind placebo-controlled trial involving nine patients assessed the motor effects of preclamol. The results indicated minimal clinically significant responses, suggesting limited utility in this population .

Research Findings

Recent studies have quantified the pharmacological effects of preclamol on dopamine receptors:

| Parameter | Value |

|---|---|

| IC50 (nM) | 0.11 |

| Emax (%) | 34 |

| Comparison with Quinpirole | IC50: 11 nM; Emax: 49% |

These values suggest that preclamol has a relatively high potency compared to other compounds like quinpirole, indicating its potential utility in modulating dopaminergic activity .

In Vitro Studies

In vitro experiments have demonstrated that preclamol reduces basal DOPA accumulation in a dose-dependent manner, with an apparent EC50 of approximately 1.0 µM. This effect is less potent than that observed with quinpirole (EC50 = 0.15 µM), further highlighting the comparative efficacy of preclamol .

Safety Profile

The safety profile of preclamol has been evaluated in various studies. It was generally well-tolerated among participants, although some adverse effects related to dopaminergic activity were noted. The drug did not significantly increase prolactin levels, which is a common side effect associated with many antipsychotics .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Preclamol hydrochloride in modulating dopamine receptors?

this compound (S-(-)-3-PPP) acts as a selective D2 dopamine receptor partial agonist. Its mechanism involves differential modulation of presynaptic autoreceptors and postsynaptic receptors, depending on dopaminergic tone. Under basal conditions (2 mM K+), it inhibits dopamine synthesis via autoreceptor activation, while in high-dopaminergic tone (15 mM K+), its partial agonism leads to reduced autoreceptor efficacy . Methodologically, its effects are quantified using ex vivo striatal mince assays with [³H]-L-tyrosine incorporation and HPLC analysis of dopamine synthesis .

Q. How can researchers validate the enantiomeric purity of this compound during synthesis?

Asymmetric catalytic Negishi cross-coupling is a key method for enantioselective synthesis of (S)-Preclamol. Chiral HPLC or polarimetry should be employed to confirm enantiomeric purity, with specific retention times or optical rotation values compared to reference standards. Recent syntheses report >99% enantiomeric excess using cobalt-catalyzed decarboxylative coupling protocols .

Q. What standard assays are used to evaluate Preclamol’s partial agonism at D2 receptors?

Functional assays include:

- Dopamine synthesis inhibition : Measure [³H]-tyrosine incorporation in rat striatal minces under varying K+ conditions (2 mM vs. 15 mM) .

- Antagonist reversal : Co-administer sulpiride (100 nM), a D2 antagonist, to block Preclamol’s effects, confirming receptor specificity .

- Comparative studies : Contrast Preclamol’s intrinsic activity with full agonists (e.g., quinpirole) and antagonists (e.g., sulpiride) using dose-response curves .

Advanced Research Questions

Q. How should experimental designs account for Preclamol’s context-dependent effects on dopamine synthesis?

Preclamol’s dual effects (autoreceptor agonism vs. postsynaptic modulation) require controlled manipulation of dopaminergic tone:

- Basal conditions : Use 2 mM K+ to simulate low dopaminergic activity, where Preclamol inhibits synthesis via autoreceptors.

- Stimulated conditions : Apply 15 mM K+ to depolarize neurons, mimicking high dopaminergic tone, where Preclamol’s partial agonism reduces autoreceptor efficacy .

- Statistical rigor : Use one-way ANOVA with Bonferroni correction for multiple comparisons, as demonstrated in striatal mince studies .

Q. How do discrepancies between Preclamol’s preclinical and clinical outcomes inform translational research?

Preclinical studies show Preclamol modulates negative symptoms (e.g., social withdrawal) via prefrontal cortex D2 receptors, yet clinical trials failed to demonstrate efficacy for schizophrenia’s positive symptoms (e.g., hallucinations). To reconcile this:

- Species differences : Rodent models may not fully replicate human D2 receptor heterogeneity.

- Functional selectivity : Preclamol lacks the biased signaling properties of newer agents like aripiprazole, which acts as a functionally selective D2 ligand .

- Experimental refinement : Incorporate human-derived neuronal cultures or transgenic models with humanized D2 receptors .

Q. What strategies resolve contradictions in Preclamol’s autoreceptor vs. postsynaptic effects?

Contradictions arise from tissue-specific receptor populations and assay conditions. Recommended approaches:

- Region-specific studies : Compare effects in striatum (autoreceptor-rich) vs. prefrontal cortex (postsynaptic-dominant) using microdissected brain slices .

- Receptor density quantification : Employ radioligand binding (e.g., [³H]-spiperone) to correlate Preclamol’s efficacy with D2 receptor expression levels .

- Computational modeling : Use kinetic models to simulate partial agonist behavior under varying receptor occupancy scenarios .

Q. Methodological Resources

Q. Key Research Gaps

- Biased signaling : Lack of data on Preclamol’s β-arrestin vs. G-protein signaling bias compared to aripiprazole.

- Long-term effects : Limited studies on receptor desensitization after chronic administration.

- Cross-species validation : Need for parallel experiments in human iPSC-derived dopamine neurons.

Properties

IUPAC Name |

3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHUDETYKUBQJT-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017949 | |

| Record name | Preclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88768-67-6 | |

| Record name | Preclamol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Preclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRECLAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.